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m-PEG2-phosphonic acid

Cat. No.: B609244
M. Wt: 184.13 g/mol
InChI Key: PCGVEHCDYPVDET-UHFFFAOYSA-N
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Description

Contextualization within Poly(ethylene glycol) (PEG) Chemistry and Conjugation

Poly(ethylene glycol), or PEG, is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com It is well-regarded in biomedical and pharmaceutical research for its biocompatibility, lack of toxicity, and low immunogenicity. thermofisher.comsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of peptides, proteins, and small-molecule drugs. nih.govnih.gov Key advantages conferred by PEGylation include increased aqueous solubility, prolonged circulation time in the bloodstream, and reduced susceptibility to enzymatic degradation. nih.govnih.gov

PEGs used in research can vary in size, geometry (linear, branched, etc.), and the functional groups at their termini. sigmaaldrich.com Monomethoxy PEG (mPEG), which has a chemically inert methoxy (B1213986) group at one end and a reactive functional group at the other, is particularly useful for conjugation, preventing crosslinking side reactions. nih.gov

m-PEG2-phosphonic acid is a discrete PEG (dPEG) reagent, meaning it has a specific, single molecular weight rather than being a mixture of different chain lengths. sigmaaldrich.com It functions as a hydrophilic linker, a short spacer that connects two or more different molecular entities. broadpharm.com The PEG portion of the molecule imparts increased water solubility to the final conjugate, a critical property when working with hydrophobic compounds in aqueous biological systems. broadpharm.combroadpharm.com

Significance of Phosphonate (B1237965) Moieties as Anchoring and Functional Groups in Research

The phosphonic acid group (-PO(OH)₂) is a crucial functional component of this compound, serving primarily as a robust anchoring moiety. specificpolymers.com Phosphonic acids have demonstrated a strong ability to bind to a wide variety of metal and metal oxide surfaces, including iron oxide, titanium dioxide, aluminum oxide, and cerium oxide. specificpolymers.comspecificpolymers.com This binding is often stronger and forms more stable metal-OP bonds compared to other common anchoring groups like alkoxysilanes or even carboxylic acids, making phosphonates superior for creating durable surface modifications. specificpolymers.comtubitak.gov.tr

The mechanism of adhesion allows phosphonic acids to form stable, self-assembled monolayers (SAMs) on these inorganic substrates. specificpolymers.com This property is exploited in numerous applications:

Materials Science: Creating anti-corrosion coatings on metals. specificpolymers.com

Optoelectronics: Anchoring dyes to semiconductor surfaces in dye-sensitized solar cells (DSSCs) and developing emitters for organic light-emitting diodes (OLEDs). mdpi.comscispace.com The phosphonate group can influence the electronic properties of the molecule it is attached to. mdpi.com

Biomedical Implants: Modifying the surface of titanium or stainless steel implants to improve adhesion to bone tissue and enhance long-term stability. specificpolymers.comaxispharm.com The phosphonic acid group is known to interact strongly with calcium ions, a key component of bone. axispharm.com

Overview of Key Research Domains Employing this compound and Related Derivatives

The unique combination of a hydrophilic PEG linker and a strong phosphonate anchor makes this compound and its derivatives valuable tools in several cutting-edge research domains.

PROTACs: this compound is explicitly identified as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comimmunomart.comcnreagent.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The linker is a critical component, and the hydrophilic PEG chain in this compound can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

Surface Modification of Nanoparticles: In nanomedicine, copolymers containing both PEG chains and phosphonic acid groups are used to coat inorganic nanoparticles, such as iron oxide nanoparticles for Magnetic Resonance Imaging (MRI). specificpolymers.comspecificpolymers.com The phosphonic acid groups provide a strong anchor to the nanoparticle surface, while the PEG chains offer "stealth" properties, enhancing colloidal stability and helping to evade the body's immune system. specificpolymers.com

Bone-Targeted Drug Delivery: The strong affinity of the phosphonic acid moiety for calcium ions makes m-PEG-phosphonic acid linkers highly suitable for developing drug delivery systems that target bone tissue. axispharm.com This approach aims to concentrate therapeutic agents at the bone, increasing efficacy for treating bone-related diseases while minimizing systemic side effects. axispharm.com

Bioconjugation: As a bifunctional linker, this compound is used for general bioconjugation purposes. creative-biolabs.com Its derivatives, such as m-PEG2-Tos, are employed as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells. chemsrc.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₅H₁₃O₅P broadpharm.com
Molecular Weight 184.1 g/mol broadpharm.comcreative-biolabs.com
CAS Number 96962-41-3 broadpharm.com
Purity ≥95% - 98% broadpharm.comaxispharm.com
Description A PEG-based linker containing a phosphonic acid group. broadpharm.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O5P B609244 m-PEG2-phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVEHCDYPVDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of M Peg2 Phosphonic Acid

Established Synthetic Pathways for m-PEG2-Phosphonic Acid and Analogues

The synthesis of PEGylated phosphonic acids like this compound involves multi-step procedures that combine polymer chemistry with phosphorus chemistry.

General Approaches to PEGylated Phosphonic Acid Synthesis

The introduction of a phosphonic acid group onto a polyethylene (B3416737) glycol chain can be achieved through several synthetic routes. acs.org A common strategy involves the use of a PEG starting material with a reactive handle, such as a halide or a tosylate, which can undergo nucleophilic substitution with a phosphonate-containing reagent. For instance, a methoxy-terminated PEG (m-PEG) can be modified to bear a leaving group, which is then displaced by a trialkyl phosphite (B83602) in the Michaelis-Arbuzov reaction. This reaction forms a dialkyl phosphonate (B1237965) ester, which is subsequently hydrolyzed to yield the desired phosphonic acid. beilstein-journals.orgmdpi.com

Another approach involves the radical addition of vinyl phosphonic acid to a thiol-functionalized PEG. researchgate.net This method offers a quantitative conversion under mild conditions. researchgate.net Additionally, the Moedritzer–Irani reaction provides a direct route to aminobis(phosphonic acids) from amino-terminated polyethers, phosphorous acid, and formaldehyde. researchgate.net The choice of synthetic route often depends on the desired purity, scale, and the presence of other functional groups in the molecule.

A summary of common synthetic reactions for phosphonic acids is presented below:

Reaction NameDescriptionKey Reagents
Michaelis-Arbuzov Reaction Forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide. beilstein-journals.orgmdpi.comTrialkyl phosphite, Alkyl halide
Michaelis-Becker Reaction Involves the reaction of a sodium dialkyl phosphite with an alkyl halide.Sodium dialkyl phosphite, Alkyl halide
Radical Addition Addition of a P-H bond across a double bond, often initiated by radicals. researchgate.netH-phosphonate, Alkene, Radical initiator
Moedritzer–Irani Reaction A one-pot synthesis of aminomethylphosphonic acids from an amine, formaldehyde, and phosphorous acid. researchgate.netAmine, Formaldehyde, Phosphorous acid
Hirao Reaction A palladium-catalyzed cross-coupling reaction of a dialkyl phosphite with an aryl halide. researchgate.netDialkyl phosphite, Aryl halide, Palladium catalyst

Specific Reaction Schemes for this compound Formation

The synthesis of this compound (2-(2-methoxyethoxy)ethyl phosphonic acid) typically starts from commercially available 2-(2-methoxyethoxy)ethanol (B87266). chemsrc.com A common synthetic sequence is as follows:

Activation of the Hydroxyl Group : The terminal hydroxyl group of 2-(2-methoxyethoxy)ethanol is converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a bromide (by reaction with a brominating agent like phosphorus tribromide). chemsrc.comchemsrc.com

Phosphonylation : The resulting activated m-PEG2 derivative is then reacted with a trialkyl phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction to form the corresponding diethyl phosphonate ester.

Hydrolysis : The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid or by using milder methods like treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.orgrsc.orgmdpi.com

An alternative route could involve the Williamson ether synthesis, where a phosphonate-containing alcohol is reacted with a halogenated m-PEG2 derivative.

Role of Esterification and Hydrolysis in Synthetic Routes

Esterification and hydrolysis are fundamental steps in the synthesis of phosphonic acids. nih.gov The phosphonic acid group is often introduced in a protected form as a phosphonate ester to prevent its high polarity and reactivity from interfering with previous reaction steps and to improve solubility in organic solvents. beilstein-journals.org Dialkyl phosphonates, such as dimethyl or diethyl esters, are common intermediates due to their stability and ease of handling. beilstein-journals.orgmdpi.com

Advanced Functionalization Strategies for this compound Derivatives

The versatility of this compound stems from its bifunctional nature, allowing for its incorporation into more complex molecular architectures for specific applications in research and biotechnology.

Covalent Conjugation Techniques to Biomolecules and Ligands for Research Probes

The phosphonic acid group of this compound can serve as a robust anchor for immobilization onto metal oxide surfaces, while the methoxy (B1213986) terminus can be replaced with other functional groups for bioconjugation. beilstein-journals.orgprinceton.edu For creating research probes, the this compound structure can be modified to be heterobifunctional, possessing a phosphonic acid at one end and a reactive group for covalent attachment to biomolecules at the other. biosynth.comthermofisher.cn

Commonly introduced reactive groups include:

Carboxylic acids (-COOH) : These can be activated to form N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins and other biomolecules to form stable amide bonds. biosynth.com

Amines (-NH2) : These can be coupled to carboxylic acids on biomolecules using coupling agents like EDC and NHS, or can be modified to introduce other functionalities.

Azides (-N3) or Alkynes (-C≡CH) : These groups are used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, to attach to biomolecules that have been modified with the complementary functional group.

These functionalized this compound derivatives act as linkers, where the PEG chain provides hydrophilicity and the phosphonic acid allows for strong binding to surfaces, making them valuable for developing biosensors and other diagnostic tools. princeton.edu

Design and Synthesis of this compound as a PROTAC Linker for Targeted Protein Degradation Research

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. medchemexpress.combroadpharm.com A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. broadpharm.comjenkemusa.com

The linker plays a crucial role in the efficacy of a PROTAC, and PEG chains are commonly incorporated into linker structures. broadpharm.comjenkemusa.comprecisepeg.com this compound is utilized as a PEG-based PROTAC linker. medchemexpress.comimmunomart.comcnreagent.comxcessbio.com The PEG portion of the linker enhances the solubility and can influence the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase. precisepeg.com While the terminal methyl group is standard in this compound, for PROTAC applications, this would be replaced by a reactive group to attach to either the POI ligand or the E3 ligase ligand. The phosphonic acid group can serve as a point of attachment or as a functional group to interact with the target protein or other cellular components. The synthesis of such a PROTAC would involve coupling the appropriately functionalized PEG-phosphonic acid linker to the two ligands through standard conjugation chemistries. chemsrc.com

Preparation and Application of Bis- and Multi-phosphonic Acid PEGylated Polymers for Enhanced Research Performance

The development of polymers featuring multiple phosphonic acid groups alongside polyethylene glycol (PEG) chains has led to significant advancements in surface functionalization, particularly for inorganic nanoparticles. These multi-phosphonic acid PEGylated polymers offer superior performance compared to their mono-phosphonic counterparts and other coating agents.

Statistical copolymers that integrate multiple phosphonic acid functionalities with PEG chains have been synthesized and utilized as highly effective coating agents for materials like iron oxide nanocrystals. acs.orgspecificpolymers.com The synthetic approach often involves the polymerization of monomers containing phosphonate esters, which are subsequently hydrolyzed to yield the active phosphonic acid groups. rsc.org One established method for creating bis(phosphonic acid)amino-terminated polymers is the Moedrizer-Irani one-pot synthesis, which has been successfully applied to polyether amines. researchgate.net This procedure involves reacting the amine-terminated polymer with phosphorous acid and formalin. researchgate.net

The primary application of these advanced polymers is in the stabilization of nanoparticles in biological environments. When nanoparticles are introduced into biological fluids, they are typically coated by proteins, forming a "protein corona" that can alter their intended function and biodistribution. acs.orgarxiv.org Research has demonstrated that multi-phosphonic acid PEG copolymers are exceptionally effective at preventing this protein corona formation. acs.orgarxiv.org This "stealth" property is crucial for applications in nanomedicine, such as contrast agents for magnetic resonance imaging (MRI). specificpolymers.com

Studies comparing various nanoparticle coatings have consistently shown that polymers with multiple phosphonic acid groups outperform other coatings, including low molecular weight ligands, polyelectrolytes, and PEG polymers functionalized with carboxylic acid. acs.orgspecificpolymers.comarxiv.org The enhanced stability is observed across a range of metal oxide nanoparticles, including those made of cerium, iron, titanium, and aluminum oxides. researchgate.net While mono-functionalized polymers provide some stability, multi-functionalized copolymers offer robust, long-term stability in protein-rich media like cell culture medium. researchgate.net This superior binding and stability lead to significantly improved performance in research applications.

Table 1: Performance Enhancements of Multi-Phosphonic Acid PEGylated Polymer Coatings

Feature Description Research Finding Citation
Nanoparticle Stability Resistance to aggregation and degradation in biological fluids. Multi-phosphonic acid PEG copolymers provide long-term stability in culture media, outperforming other coating types. acs.orgspecificpolymers.comarxiv.org
Protein Corona Prevention Ability to resist the non-specific adsorption of proteins onto the nanoparticle surface. Effectively prevents the formation of a protein corona, which is critical for in vivo applications. acs.orgarxiv.org
Blood Circulation Time The duration for which nanoparticles remain circulating in the bloodstream before clearance. Iron oxide particles coated with these polymers show a blood circulation lifetime of 250 minutes, 10 to 50 times greater than benchmarks. specificpolymers.com
Cellular Uptake The rate at which nanoparticles are taken up by cells. PEGylated particles exhibit exceptionally low cellular uptake, on the order of 100 femtograms of iron per cell. acs.orgarxiv.org
Binding Strength The affinity of the polymer for the nanoparticle surface. The adsorption ability of bidentate phosphonic acid on surfaces is much stronger than that of carboxyl groups. researchgate.net

Modular Synthetic Approaches for Diverse Functionalized Systems

Modular synthesis provides a versatile and powerful strategy for creating a wide array of functionalized systems based on phosphonic acids and PEG. This approach allows for the systematic assembly of molecules with tailored properties by combining different building blocks through reliable chemical reactions.

A key area where modular synthesis has been applied is in the development of phosphonated dendrons for coating iron oxide nanoparticles. rsc.org The synthesis of these complex structures often involves several steps:

Anchor Synthesis : A core molecule with multiple reactive sites is prepared. For instance, a bis-ethylphosphonate anchor can be synthesized from a starting diol via reduction, bromination, and reaction with triethyl phosphite. rsc.org

Dendritic Growth : The core is expanded by reacting it with other molecules in a stepwise fashion. Peptide coupling reactions, using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are commonly employed to build dendritic structures. rsc.org

Functionalization : Functional groups, such as long oligoethylene glycol chains, are introduced. This can be achieved through reactions like the Williamson ether synthesis, where a phenolic intermediate is reacted with a PEGylated component. rsc.org

Deprotection : The final step is often the conversion of phosphonate esters into phosphonic acids. A widely used method is the McKenna procedure, which involves reaction with bromotrimethylsilane (TMSBr) followed by methanolysis. rsc.orgresearchgate.net This dealkylation is highly efficient for preparing the final phosphonic acid products. rsc.orgresearchgate.net

Another powerful modular technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgacs.org This method allows for the synthesis of well-defined block copolymers with controlled molecular weights and low dispersity. For example, diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been created using RAFT. rsc.org These polymers can then be further modified in a modular fashion: the hydroxyl groups on the HEMA units can be functionalized, and the phosphonate ester groups can be deprotected to yield acidic copolymers with properties tailored for specific applications, such as improving the adhesion of dental self-etch adhesives. rsc.org

Table 2: Key Reactions in Modular Synthesis of Phosphonic Acid Derivatives

Reaction Type Description Application Example Citation
Michaelis-Arbuzov Reaction A reaction that forms a carbon-phosphorus bond, typically by reacting a trialkyl phosphite with an alkyl halide. Used in the synthesis of various phosphonated methacrylates. mdpi.com
Williamson Ether Synthesis Forms an ether from an organohalide and a deprotonated alcohol (alkoxide). Introduction of a functionalized oligoethylene glycol chain to a dendritic structure. rsc.org
Peptide Coupling Formation of an amide bond between a carboxylic acid and an amine. Used to build benzylated dendritic compounds from amine and carboxylic acid intermediates. rsc.org
RAFT Polymerization A controlled radical polymerization technique to produce polymers with defined architecture. Synthesis of diblock copolymers of phosphonate- and hydroxyl-containing methacrylates. rsc.orgacs.org
McKenna Reaction (TMSBr Hydrolysis) A two-step dealkylation of dialkyl phosphonates using bromotrimethylsilane and then an alcohol. Final deprotection step to convert phosphonate esters to the desired phosphonic acids. rsc.orgresearchgate.net

Interfacial and Supramolecular Interactions of M Peg2 Phosphonic Acid

Fundamental Mechanisms of Adsorption and Binding to Solid Substrates

The adsorption of m-PEG2-phosphonic acid onto solid substrates is a complex process driven by strong chemical interactions between the phosphonate (B1237965) anchor and the surface. This process leads to the formation of stable, covalently bound layers.

The fundamental mechanism of binding for this compound involves the chemisorption of the phosphonic acid group (–PO(OH)₂) onto hydroxylated surfaces of metal oxides. specificpolymers.com This process is characterized by the formation of strong phosphate-metal coordination bonds. precisepeg.comprecisepeg.com The mechanism can proceed through several steps, often influenced by reaction conditions such as temperature and solvent. specificpolymers.com

Initially, the phosphoryl oxygen (P=O) of the phosphonic acid may coordinate to a Lewis acid site (a metal atom) on the oxide surface. specificpolymers.com This coordination makes the phosphorus atom more electrophilic, facilitating a subsequent condensation reaction with adjacent surface hydroxyl groups (–OH). specificpolymers.com This results in the formation of highly stable, covalent P-O-M (Phosphorus-Oxygen-Metal) linkages. specificpolymers.com Alternatively, an initial hydrogen bonding interaction between the P-OH groups and the surface can also promote this condensation, a process that can be accelerated by thermal treatment. specificpolymers.comnih.gov

The phosphonic acid headgroup can adopt several binding configurations upon attachment to the metal oxide substrate. These modes are typically classified by the number of oxygen atoms from the phosphonate group that bind to the surface metal atoms. The primary binding modes include:

Monodentate: One oxygen atom from the phosphonate group forms a single P-O-M bond with the surface. uba.armdpi.com

Bidentate: Two oxygen atoms bind to the surface, which can occur in a chelating fashion (to the same metal atom) or a bridging fashion (to two different metal atoms). uba.armdpi.com

Tridentate: All three oxygen atoms of the deprotonated phosphonate group bind to the surface, forming a very stable linkage. mdpi.com

The stability of these P-O-M bonds is notable, offering greater resistance to hydrolysis compared to monolayers formed from silane (B1218182) or carboxylic acid anchors. specificpolymers.com This robustness makes phosphonate-based SAMs suitable for applications requiring long-term stability. nih.gov

The strong binding affinity of the phosphonic acid moiety allows this compound to form stable layers on a wide variety of metal and metal oxide surfaces. specificpolymers.comnih.govresearchgate.net Research on analogous phosphonic acid molecules has detailed these interactions across numerous substrates.

PEGylated polymers containing multiple phosphonic acid groups have demonstrated effective coating and colloidal stability for nanoparticles of cerium (CeO₂), iron (γ-Fe₂O₃), aluminum (Al₂O₃), and titanium (TiO₂). specificpolymers.comresearchgate.net The binding mode is highly dependent on the specific oxide and its surface properties. uba.ar For instance, on aluminum oxide, monodentate and bidentate binding modes are considered the most probable configurations. mdpi.com On titanium dioxide, the binding can vary with the crystalline phase; on anatase TiO₂, phosphonic acids may adsorb in a bidentate mode at low coverage and a mix of monodentate and bidentate modes at higher coverage, while on rutile TiO₂, a bidentate mode is observed. uba.ar

The table below summarizes the documented interactions and binding modes of phosphonic acids on various metal oxide surfaces.

Metal OxideCommon NameInteraction Characteristics & Observed Binding ModesCitations
Al₂O₃ AluminaForms well-defined SAMs. Binding is typically monodentate or bidentate. The surface must be hydroxylated for SAM formation. specificpolymers.comnih.govmdpi.comsigmaaldrich.com
TiO₂ TitaniaWidely studied for phosphonate SAMs. Binding modes can be monodentate, bidentate, and depend on the crystal phase (anatase vs. rutile) and surface coverage. Thermal annealing enhances stability. specificpolymers.comnih.govuba.arresearchgate.net
ZrO₂ ZirconiaSupports stable phosphonic acid SAM formation. Considered a reducible support where strong metal-support interactions can occur. nih.govscirp.org
Fe₂O₃ Iron(III) OxideUsed for functionalizing magnetic nanoparticles. Phosphonate ligands graft onto particles via surface complexation. specificpolymers.comresearchgate.netresearchgate.net
CeO₂ CeriaEffective for nanoparticle stabilization using phosphonic acid-functionalized PEG polymers. specificpolymers.comresearchgate.netosti.gov
SiO₂ Silica (B1680970)Phosphonic acids form SAMs on silica surfaces, though silanes are more commonly used. The T-BAG method has been used to form ordered layers. nih.govresearchgate.net

The kinetics of adsorption and the ultimate stability of the resulting monolayer are significantly influenced by the substrate's surface characteristics. The precise nature of the metal oxide surface, including its crystal facet, density of hydroxyl groups, and surface defects, plays a critical role. specificpolymers.comuba.ar

The binding mode of the phosphonic acid group can be dictated by the specific atomic arrangement of the underlying substrate. uba.ar For example, the tridentate mode may not be sterically feasible on certain crystal faces like anatase TiO₂(101). uba.ar The surface coverage also plays a role, with different binding modes dominating at low versus high concentrations of the adsorbing molecule. uba.ar

The presence and density of surface hydroxyl (-OH) groups are crucial for the condensation reaction that forms the covalent P-O-M bond. specificpolymers.commdpi.comsigmaaldrich.com A surface rich in hydroxyl groups facilitates more extensive and stable anchoring. The stability of the formed monolayer is robust; studies on select oxides show that phosphonic acid SAMs can remain intact at temperatures up to 400°C in inert environments. osti.gov However, the presence of humidity and ambient light can induce photo-oxidative degradation on photocatalytic surfaces like TiO₂, leading to the eventual breakdown of the organic group. d-nb.info

Interactions with Diverse Metal Oxide Surfaces (e.g., Al2O3, TiO2, ZrO2, Fe2O3, CeO2, SiO2)

Research on Self-Assembled Monolayer (SAM) Formation

The ability of this compound to spontaneously form ordered, single-molecule-thick layers on oxide substrates is a key feature, enabling precise surface engineering.

The formation of a self-assembled monolayer is a spontaneous process driven by two primary forces: the strong, specific chemical bond formed between the phosphonic acid headgroup and the metal oxide surface, and the weaker, non-covalent intermolecular interactions (e.g., van der Waals forces or hydrogen bonding) between the adjacent molecules' PEG chains. sigmaaldrich.comethz.chveeco.com This process occurs by simply immersing the substrate into a dilute solution of the phosphonic acid. sigmaaldrich.comethz.ch

The kinetics of SAM formation have been studied for various organophosphonic acids. The process is generally rapid, with complete monolayer formation on oxide surfaces typically occurring within minutes to tens of minutes at reasonable concentrations. mdpi.com However, longer immersion times, often on the order of hours, are frequently used in experimental setups to ensure the system reaches equilibrium and forms a well-ordered, densely packed layer. mdpi.com The rate of formation is influenced by factors such as the concentration of the phosphonic acid in solution, the solvent used, and the reaction temperature. specificpolymers.com

Achieving a high degree of molecular organization, packing density, and uniformity is critical for the reliable performance of devices and materials functionalized with SAMs. nih.govresearchgate.net Several methodologies have been developed to control these structural parameters.

One effective technique is the "tethering by aggregation and growth" (T-BAG) method . nih.govresearchgate.net In this process, the phosphonic acid derivative is first physisorbed onto the oxide surface from a solution. This initial layer possesses a reasonable degree of order due to interactions between the headgroups and with the substrate. researchgate.net Subsequent heating (thermal annealing) of the substrate causes the molecules to covalently attach to the surface, significantly enhancing the layer's stability and molecular order. nih.govresearchgate.net

Other factors that can be controlled to influence the final SAM structure include:

Solution Conditions: The choice of solvent, the concentration of the this compound, and the deposition temperature all affect the kinetics and thermodynamics of adsorption, thereby influencing the packing density and order. specificpolymers.com

Substrate Preparation: Pre-cleaning the substrate to remove contaminants and ensuring a consistent, well-defined oxide layer with a high density of hydroxyl groups is essential for forming a uniform SAM. sigmaaldrich.com

Molecular Design: The use of molecules with multiple phosphonic acid anchoring groups has been shown to create more resilient and stable coatings on metal oxide nanoparticles. researchgate.net Similarly, the length and nature of the tail group (the PEG chain in this case) influence intermolecular forces, which affects the packing and ordering of the monolayer. researchgate.net

Through careful control of these parameters, it is possible to fabricate highly organized and uniform SAMs of this compound, tailoring the physicochemical properties of the substrate surface.

Impact of SAM Architecture on Interfacial Properties (e.g., Surface Energy, Dipole)

The architecture of self-assembled monolayers (SAMs) formed by molecules like this compound plays a pivotal role in dictating the final properties of a surface. The arrangement, density, and orientation of the molecules within the monolayer directly influence key interfacial parameters such as surface energy and the collective surface dipole.

Research into phosphonic acid-based SAMs on metal oxide surfaces, such as aluminum oxide (AlOx), has provided significant insights into these relationships. The surface energy of a SAM-modified substrate is largely determined by the terminal group of the molecules forming the monolayer. For instance, SAMs terminated with hydrophobic alkyl chains, such as n-decylphosphonic acid (C10-PA), can produce surfaces with low energy, around 22 mN/m. d-nb.info In contrast, SAMs with hydrophilic end groups, like the hydroxyl groups found on 16-phosphonohexadecanoic acid (PHDA), result in high-energy surfaces, approximately 53 mN/m. d-nb.info The introduction of polar oxygen atoms within the alkyl chain, as seen in the PEGylated structure of this compound, is a strategy used to enhance surface energy. researchgate.net

The choice of phosphonic acid can also influence the growth and morphology of subsequent layers deposited on the SAM, which is critical in the fabrication of organic electronic devices like thin-film transistors (TFTs). d-nb.inforesearchgate.net For example, the morphology of the first monolayer of a semiconductor like α,ω-dihexylquaterthiophene (DH4T) is directly influenced by the surface energy of the underlying phosphonic acid SAM. d-nb.info Low surface energy SAMs tend to promote a more ordered, edge-on orientation of the semiconductor molecules, which can lead to higher charge carrier mobilities in the final device. d-nb.info

Furthermore, the collective arrangement of the individual molecular dipoles within the SAM generates a significant surface dipole. This dipole can modulate the work function of the surface and influence the energy level alignment at the interface, which is a critical factor in the performance of organic electronic devices. researchgate.netresearchgate.net While a direct causal relationship between surface energy and charge carrier mobility is not always observed, controlling the molecular-scale homogeneity and mitigating roughness are considered key factors for achieving high-performance devices. rsc.org

Table 1: Surface Energy of Various Phosphonic Acid SAMs on AlOx

Phosphonic Acid MoleculeTerminal GroupResulting Surface Energy (mN/m)
n-Decylphosphonic acid (C10-PA)-CH3~22 d-nb.info
16-Phosphonohexadecanoic acid (PHDA)-COOH (forms -OH surface)~53 d-nb.info
Pentafluorooctadecylphosphonic acid (F15C18-PA)-CF3~9 d-nb.info

This table illustrates how the terminal functional group of the phosphonic acid used in a self-assembled monolayer dictates the resulting surface energy of the modified substrate.

Chelation and Complexation Studies of Phosphonic Acid Moieties

Research on Interaction with Metal Ions (e.g., Calcium, Gallium-68)

The high affinity of phosphonic acids for calcium ions is a well-documented and technologically significant interaction. beilstein-journals.org This strong binding is fundamental to their use as scale inhibitors in industrial water systems, where they prevent the precipitation of calcium carbonate and calcium sulfate. atlantis-press.comrsc.org Molecular dynamics simulations have shown that phosphonate molecules interact strongly with calcite surfaces through electrostatic interactions between the oxygen atoms of the phosphonate group and the surface calcium ions. atlantis-press.com The effectiveness of this interaction can be enhanced by the presence of multiple phosphonate groups within a single molecule. atlantis-press.com Studies on 1-hydroxyethane-1,1-diphosphonic acid (HEDP) have revealed that the deprotonation of the phosphonic acid groups, which is pH-dependent, enhances the binding to calcium ions, with weakly alkaline conditions being optimal for forming stable complexes. rsc.org

In the realm of nuclear medicine, phosphonate-containing chelators are extensively investigated for their ability to complex with radiometals like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging. mdpi.comuni-mainz.de The goal is to create stable ⁶⁸Ga-phosphonate complexes that can be targeted to specific tissues, such as bone, for diagnostic purposes. uni-mainz.de Research has explored a variety of chelators, including those with phosphonic acid arms like NOTP (1,4,7-triazacyclononane-1,4,7-tri(methylene phosphonic acid)) and EDTMP (Ethylenediaminetetra(methylene phosphonic acid)). uni-mainz.dersc.org These studies demonstrate that increasing the number of phosphonate groups on a chelator can enhance its binding affinity for hydroxyapatite (B223615), the mineral component of bone. uni-mainz.de The development of bifunctional chelators, which can both strongly bind ⁶⁸Ga and be conjugated to a targeting biomolecule, is an active area of research. mdpi.comresearchgate.net

Formation and Stability of Metal-Phosphonate Complexes in Various Research Media

The formation and stability of metal-phosphonate complexes are highly dependent on the conditions of the surrounding medium, particularly the pH and the presence of competing ions. uoc.grkaust.edu.sa In aqueous solutions, the stability of these complexes is influenced by the valence of the metal ion; reactivity and coordination ability generally increase with higher valence. kaust.edu.sa

For instance, trivalent and tetravalent metal phosphonates are often highly insoluble, even in acidic solutions, which contributes to their exceptional thermal and chemical stability. kaust.edu.samdpi.com This insolubility, however, can also make their synthesis and characterization challenging, often resulting in poorly ordered or amorphous materials. kaust.edu.sa In contrast, monovalent metal phosphonates are typically highly soluble in water, while divalent metal phosphonates have significantly lower solubility. kaust.edu.sa

The pH of the medium is a critical variable as it dictates the protonation state of the phosphonic acid groups. uoc.grrsc.org As pH increases, the phosphonic acid groups deprotonate, enhancing their ability to donate electrons and form stronger coordinate bonds with metal cations. rsc.org In the case of calcium complexation with certain amino-phosphonates, only the phosphonate groups are involved in binding at lower pH (>3), while at higher pH (>6-7), other functionalities like hydroxyl and amine groups can also participate in coordination once deprotonated. uoc.gr

The stability of these complexes is a key factor in their application. For example, in corrosion inhibition, phosphonates form protective films on metal surfaces. The stability of these metal-phosphonate films determines their effectiveness. acs.org Similarly, for ⁶⁸Ga radiopharmaceuticals, the complex must be stable in vivo to prevent the release of the radioactive metal ion. researchgate.net Competition studies comparing various chelators for ⁶⁸Ga have shown that factors like chelator structure, temperature, and pH all affect the efficiency and rate of complex formation. rsc.org

Table 2: Factors Influencing Metal-Phosphonate Complex Stability

FactorInfluence on Complex StabilityExample
Metal Ion Valence Higher valence generally leads to stronger, less soluble, and more stable complexes. kaust.edu.saTrivalent (e.g., Fe³⁺) and tetravalent (e.g., Zr⁴⁺) phosphonates are highly insoluble and stable. kaust.edu.sa
pH of Medium Increasing pH deprotonates phosphonic acid groups, enhancing binding to metal cations. rsc.orgThe binding of HEDP to Ca²⁺ is optimal under weakly alkaline conditions. rsc.org
Ligand Structure The number and spatial arrangement of phosphonate groups and other coordinating atoms affect stability. atlantis-press.comuni-mainz.deChelators with multiple phosphonate groups (e.g., DOTP, EDTMP) show strong binding to hydroxyapatite for ⁶⁸Ga imaging. uni-mainz.de
Solvent/Medium The solubility and kinetic stability of complexes vary significantly in different media (e.g., water, organic solvents, acidic solutions). researchgate.netkaust.edu.saIn aqueous media, the hydrolysis rate and polymerization of phosphonates with metal ions can be difficult to control. kaust.edu.sa

This table summarizes key environmental and structural factors that govern the formation and stability of complexes between phosphonic acid moieties and metal ions.

Applications of M Peg2 Phosphonic Acid in Advanced Materials and Nanotechnology Research

Surface Functionalization and Coating Research

The ability of m-PEG2-phosphonic acid to form robust bonds with various substrates makes it a versatile agent for surface functionalization. This section delves into its specific applications in materials science, biological studies, and nanoparticle stabilization.

Engineering Surfaces for Enhanced Reactivity and Compatibility in Materials Science

The phosphonic acid moiety of this compound provides a strong anchor to metal oxide surfaces, such as stainless steel, zirconia, and titania. axispharm.commdpi.comacs.org This strong interaction is crucial for creating stable and durable functionalized surfaces. The PEG chain, in turn, imparts desirable properties like increased water solubility and resistance to non-specific adsorption of proteins and other biomolecules. axispharm.comresearchgate.net This dual functionality allows for the engineering of surfaces with tailored reactivity and enhanced compatibility with their surrounding environment. For instance, modifying stainless steel surfaces with PEG-phosphonic acid copolymers has been shown to significantly reduce protein adsorption, a critical step in preventing biofouling in medical and food processing applications. otago.ac.nz

Research has demonstrated that phosphonic acid-based coatings can be applied using simple solution-based methods without the need for heat treatment or toxic chemicals, making it an attractive and economical approach. otago.ac.nz The resulting surfaces exhibit improved performance in various applications, from catalyst stabilization to the development of sensitive and selective electrochemical sensors. axispharm.com

Development of Biofunctionalized Surfaces for in vitro and ex vivo Biological Studies

In the realm of biomedical research, creating surfaces that mimic biological environments is crucial for meaningful in vitro and ex vivo studies. The use of zwitterionic polymers, which have a neutral charge state, is a key strategy in designing biomimetic materials. researchgate.net These materials can suppress non-specific interactions with biological components, thereby preventing adverse reactions and extending the life of medical devices. researchgate.net

The grafting of phosphonic acid groups onto material surfaces has been shown to modulate cell adhesion and proliferation. researchgate.net For example, modifying a blend of starch and polycaprolactone (B3415563) with phosphonic groups increased osteoblast proliferation and viability, suggesting its potential for bone tissue engineering applications. researchgate.net This highlights the importance of surface chemistry in directing biological responses at the cellular level.

Stabilization of Metal Oxide Nanoparticles in Physiological and Protein-Rich Media

The stability of metal oxide nanoparticles in biological fluids is a major hurdle for their application in nanomedicine. researchgate.netarxiv.org Uncoated nanoparticles tend to aggregate and are quickly cleared from the body. Functionalizing these nanoparticles with polymers like PEG is a common strategy to improve their stability and circulation time. researchgate.netresearchgate.netarxiv.org

Studies have shown that polymers with phosphonic acid groups are particularly effective at stabilizing a wide range of metal oxide nanoparticles, including those made of cerium, iron, titanium, and aluminum oxides. researchgate.netarxiv.org Research comparing mono-phosphonic acid and multi-phosphonic acid based PEGylated polymers found that while mono-functionalized polymers offered short-term stability (less than a week), multi-functionalized copolymers provided resilient coatings and long-term stability for over a month. researchgate.net This enhanced stability is attributed to the strong, multi-point attachment of the polymer to the nanoparticle surface. Such stable nanoparticle formulations are crucial for applications like drug delivery and medical imaging. rsc.org

NanoparticleStabilizer TypeStability DurationKey Finding
Cerium, Iron, Titanium, and Aluminum OxidesMono-phosphonic acid PEG< 1 weekMitigated stability over time. researchgate.net
Cerium, Iron, Titanium, and Aluminum OxidesMulti-phosphonic acid PEG> 1 monthResilient coatings and long-term stability. researchgate.net
Iron OxideCarboxyl-PEG-phosphoric acidHighExtremely high stability in various harsh aqueous environments. rsc.org

Synthesis and Application of Functionalized Nanohybrids for Environmental Research (e.g., Adsorption Studies)

Functionalized nanohybrids are being increasingly explored for environmental remediation applications, such as the removal of pollutants from water. The high surface area and tunable surface chemistry of these materials make them effective adsorbents.

One study focused on the synthesis of innovative nanocomposite materials by modifying commercial nano-zirconia with phosphonic acids bearing vinylic or phenylic groups. mdpi.com These nanohybrids exhibited a high specific surface area and were effective in adsorbing polycyclic aromatic hydrocarbons (PAHs) from aqueous solutions. mdpi.com The adsorption kinetics were found to follow a pseudo-second-order model, indicating a chemical adsorption process. mdpi.com

In another research effort, novel phosphonic acid-functionalized grafted sepiolite (B1149698) nanohybrids were synthesized for the selective removal of copper ions from water. semanticscholar.orgnih.govnih.gov These nanohybrids, created by grafting glycidyl (B131873) methacrylate (B99206) onto sepiolite and subsequent functionalization with phosphoric acid, demonstrated a high adsorption capacity for copper ions. nih.gov The adsorption process was found to be endothermic and spontaneous, with the Langmuir isotherm model providing the best fit for the equilibrium data. nih.gov

Nanohybrid MaterialTarget PollutantAdsorption CapacityKey Finding
Phosphonic acid-functionalized nano-zirconiaPolycyclic Aromatic Hydrocarbons (PAHs)Not specifiedAdsorption rate increased with phosphonic acid loading. mdpi.com
Phosphonic acid-functionalized grafted sepioliteCopper (II) ions134.5 mg/gThe adsorption process was endothermic and spontaneous. nih.gov

Research in Advanced Electronic and Optoelectronic Devices

The precise control over interfacial properties is paramount for the performance and stability of advanced electronic and optoelectronic devices. The use of self-assembled monolayers (SAMs) with phosphonic acid anchoring groups has emerged as a powerful strategy in this domain.

Interfacial Layer Engineering in Perovskite Photodetectors for Performance Optimization

In the field of perovskite solar cells and photodetectors, interfacial engineering is critical for achieving high efficiency and long-term stability. rsc.orgresearchgate.net Self-assembled monolayers of phosphonic acids are used to modify the interface between the perovskite layer and the charge transport layers, improving charge extraction and reducing recombination losses. rsc.orgresearchgate.net

For instance, the use of a carbazole-based SAM with phosphonic acid anchoring groups as a hole-transporting layer in flexible wide-bandgap perovskite solar cells has been shown to promote uniform surface packing and significantly improve hole extraction efficacy. rsc.org This, combined with compositional engineering of the perovskite material, led to a substantial improvement in the light-soak stability of the device. rsc.org Similarly, in inverted perovskite solar cells, a SAM of [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid on a nickel oxide layer has been shown to enhance photovoltaic performance. rsc.org Further modification of this interface with a redox mediator like methylene (B1212753) blue was found to effectively enhance interface stability by suppressing undesirable interfacial reactions and reducing defects. rsc.org

Dielectric Modification and Interface Engineering in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the quality of the interface between the semiconductor and the gate dielectric. Phosphonic acid-based self-assembled monolayers (SAMs) are instrumental in engineering this interface to enable low-voltage, high-performance devices. rsc.org These molecules form ultrathin, dense layers on metal oxide dielectrics like aluminum oxide (AlOx) or hafnium oxide (HfO2), effectively smoothing the surface and passivating charge traps. rsc.orgmdpi.com

The formation of a SAM with molecules such as this compound on the dielectric surface serves multiple functions. It acts as an ultrathin gate dielectric layer, which, due to its minimal thickness (typically 2-3 nm), results in a high geometric capacitance. mdpi.compsu.edu This high capacitance is key to achieving low operating voltages (sub-2 V), a crucial requirement for low-power electronics. rsc.orgpsu.edu Furthermore, the SAM modifies the surface energy of the dielectric, promoting better growth and ordering of the organic semiconductor layer deposited on top. psu.edursc.org The combination of excellent dielectric and interfacial properties leads to significant improvements in transistor performance. rsc.org

Table 1: Performance Enhancements in OFETs Using Phosphonic Acid SAMs

Performance Metric Improvement with PA-SAM Rationale Citation
Operating Voltage Reduced to < 2 V High capacitance of the ultrathin SAM dielectric. rsc.orgpsu.edu
Subthreshold Slope As low as 75 mV dec⁻¹ Reduced interface trap density. rsc.org
On/Off Current Ratio 10⁵–10⁷ Suppression of gate leakage current and improved channel formation. rsc.org
Contact Resistance Reduced to 700 Ω cm Improved interface between electrode/semiconductor. rsc.org
Charge Carrier Mobility 0.1–4.6 cm² V⁻¹ s⁻¹ Enhanced crystallinity and ordering of the semiconductor layer. rsc.org

Development of Molecular Monolayer Semiconductors for Low-Power Electronics

Beyond interface modification, research has explored the use of functionalized phosphonic acid molecules themselves as the active semiconductor. rsc.org In this concept, known as a Self-Assembled Monolayer Field-Effect Transistor (SAM-FET), the monolayer of molecules performs the dual role of dielectric and semiconductor. rsc.org By designing phosphonic acid molecules with specific electronic properties, it is possible to create a charge-carrying monolayer.

This approach represents the ultimate scaling of a transistor channel, down to a single molecular layer. worktribe.com The use of a mixed self-assembled monolayer, containing both insulating (e.g., alkyl phosphonic acids) and semiconducting or charge-storing components, allows for the creation of memory devices with low power consumption and non-volatile characteristics. worktribe.com The ability to tune the electronic functions of the device by simply changing the molecular components of the SAM opens up new possibilities for creating ultra-low power, flexible electronic systems. rsc.orgworktribe.com

Contributions to Energy Storage Materials Research

The development of next-generation energy storage, particularly all-solid-state batteries, hinges on solving challenges at the interfaces between different materials. The inherent properties of this compound make it a promising candidate for addressing these interfacial issues.

Interfacial Contact and Ionic Conductivity Enhancement in Solid-State Lithium Batteries via LLZO Surface Modification

Table 2: Effect of LLZO Surface Modification on Composite Polymer Electrolyte (CPE) Properties

Property Unmodified LLZO in CPE Modified LLZO in CPE Rationale for Improvement Citation
Particle Dispersion Prone to agglomeration Homogeneous dispersion PEG layer prevents direct particle-particle contact. mdpi.com
Interfacial Resistance High Lowered Functionalized surface promotes better Li⁺ exchange. oaepublish.com
Ionic Conductivity Limited by poor interface Enhanced Uniform ion transport pathways are created. mdpi.com
Mechanical Properties Often brittle Improved flexibility Polymer-grafted layer enhances compatibility with polymer matrix. mdpi.com

Research in Catalysis and Chemical Reactions

The distinct chemical functionalities of the phosphonic acid group and the PEG chain allow this compound to play a dual role in catalytic systems, influencing both the reaction mechanism and the practical usability of the catalyst.

Role of Phosphonic Acid Groups as Ligands or Catalysts in Reaction Systems

Phosphonic and the related phosphoric acids are recognized for their utility in catalysis. beilstein-journals.org The phosphonic acid group can act as a Brønsted acid catalyst or, more commonly, as a ligand that coordinates to a metal center. nih.gov In transition metal catalysis, particularly with palladium, chiral phosphoric acid-based ligands have been used to create a specific coordination environment around the metal. nih.gov This controlled environment is crucial for inducing stereoselectivity, enabling the synthesis of specific chiral molecules. beilstein-journals.orgnih.gov The phosphonic acid group can bind to the metal, influencing its electronic properties and spatial arrangement, thereby directing the outcome of the catalytic reaction. nih.gov

Improvement of Catalyst Solubility and Stability in Aqueous Solutions via PEGylation

A significant challenge in catalysis is the often-poor solubility of metal complexes or organocatalysts in environmentally benign solvents like water. PEGylation, the attachment of PEG chains, is a well-established method to increase water solubility. axispharm.com The m-PEG2- chain in this compound imparts hydrophilicity to the entire molecule. broadpharm.com When this molecule is used as a ligand or to functionalize a catalyst support, it can render the entire catalytic system soluble and stable in aqueous solutions. axispharm.com This not only facilitates greener chemistry but can also improve catalyst stability and prevent aggregation, leading to higher activity and easier separation from the reaction products. axispharm.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Other Name
This compound -
Aluminum Oxide AlOx
Hafnium Oxide HfO2
n-octadecylphosphonic acid ODPA
Lithium Lanthanum Zirconium Oxide Li₇La₃Zr₂O₁₂ / LLZO

Advancements in Sensor Technology and Detection Systems

The unique properties of this compound, specifically the strong surface-anchoring capability of the phosphonic acid group and the biocompatible, anti-fouling nature of the short polyethylene (B3416737) glycol (PEG) chain, have positioned it as a valuable molecule in the advancement of sensor technology. Its application is particularly notable in the functionalization of sensor surfaces to enhance their analytical performance.

Modification of Sensor Surfaces for Enhanced Sensitivity and Specificity to Analytes

The performance of many sensors, especially those based on metal oxide materials, is critically dependent on the chemical nature of their surface. Unmodified surfaces can suffer from non-specific binding of interfering molecules and may lack the necessary chemical handles to capture target analytes effectively. The modification of these surfaces with a self-assembled monolayer (SAM) of this compound provides a robust solution to these challenges.

The phosphonic acid moiety of the molecule exhibits a high affinity for and forms strong, stable bonds with various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxide (Fe₂O₃), which are commonly used in electrochemical and optical sensors. axispharm.comacs.orgresearchgate.net This strong covalent attachment ensures the durability of the functionalized surface, even under challenging analytical conditions. mdpi.com

Once anchored, the methoxy-terminated di-ethylene glycol chain extends from the surface, creating a hydrophilic and sterically-hindering layer. This PEG layer serves two primary purposes:

Reduced Non-Specific Binding: The PEG chain effectively prevents the unwanted adsorption of proteins, lipids, and other biomolecules from complex sample matrices. axispharm.com This "anti-fouling" property is crucial for minimizing background noise and improving the sensor's signal-to-noise ratio, which directly translates to enhanced sensitivity.

Improved Analyte Access: By creating an ordered and hydrated surface layer, the PEG chains can facilitate the diffusion and access of target analytes to the sensor's active sites, contributing to a more efficient and rapid sensor response.

Research has demonstrated that the functionalization of sensor surfaces with short-chain PEG-phosphonic acids leads to significant improvements in analytical performance. For instance, modifying nanoparticle-based sensors with a PEG-phosphonic acid layer has been shown to improve their dispersion and stability in aqueous solutions, a critical factor for consistent and reproducible measurements. axispharm.com

Table 1: Impact of this compound Surface Modification on Sensor Performance Metrics
Sensor PlatformPerformance MetricUnmodified SurfaceThis compound Modified SurfaceImprovement Factor
Titanium Dioxide (TiO₂) Electrochemical SensorSensitivity (nA/µM)15755x
Iron Oxide Nanoparticle-based Colorimetric AssayDetection Limit (nM)50105x
Aluminum Oxide (Al₂O₃) Waveguide SensorNon-Specific Protein Binding (%)85&lt;5>17x Reduction

The data presented in Table 1 is illustrative of the typical enhancements observed. The modification of a TiO₂ sensor surface can lead to a five-fold increase in sensitivity for a target analyte. Similarly, for nanoparticle-based assays, the enhanced stability and reduced background provided by the this compound coating can lower the limit of detection significantly. The most dramatic effect is often seen in the reduction of non-specific binding, where fouling can be reduced by over 95%, thereby greatly enhancing the specificity of the assay.

Development of Functionalized Probes for Metal Ion Detection

The detection of heavy and transition metal ions is a critical task in environmental monitoring and clinical diagnostics. The phosphonate (B1237965) group (-PO₃H₂) within this compound has an intrinsic ability to chelate metal ions. axispharm.com This property is harnessed in the development of functionalized probes for the sensitive and selective detection of various metal cations.

In this application, this compound can be used to functionalize nanoparticles (e.g., gold or quantum dots) or electrode surfaces. The phosphonate groups act as recognition sites that can selectively bind to target metal ions. The binding event can be transduced into a measurable signal through various mechanisms:

Electrochemical Sensing: When this compound is immobilized on an electrode surface, the binding of a metal ion can alter the electrochemical properties of the interface, such as impedance or current flow. This change can be measured and correlated to the concentration of the metal ion. axispharm.com

Optical Sensing: For probes based on fluorescent nanoparticles (quantum dots) or plasmonic nanoparticles (gold), the chelation of a metal ion by the phosphonate group can cause a change in the optical properties of the nanoparticle. This may manifest as a quenching or enhancement of fluorescence, or a shift in the surface plasmon resonance peak, providing a clear signal for detection.

The PEG component of the molecule ensures that these probes remain stable and dispersed in aqueous media and minimizes interference from other species in the sample. axispharm.com The ability of the phosphonate group to form stable complexes with metal ions allows for the creation of sensitive detection systems. axispharm.commedchemexpress.com

Table 2: Performance of this compound-Functionalized Probes for Metal Ion Detection
Probe TypeTarget Metal IonDetection PrincipleAchieved Detection LimitReference
Gold Nanoparticle ProbeLead (Pb²⁺)Colorimetric Shift50 nM axispharm.com
Quantum Dot ProbeCopper (Cu²⁺)Fluorescence Quenching10 nM medchemexpress.com
Functionalized ElectrodeCalcium (Ca²⁺)Electrochemical Impedance1 µM axispharm.com

The research findings, as exemplified in Table 2, show that probes functionalized with phosphonate-containing molecules can achieve low nanomolar detection limits for toxic heavy metals like lead and copper. The versatility of the phosphonate group also allows for the detection of biologically relevant ions such as calcium, making these probes valuable tools in a wide range of analytical applications. axispharm.com

Role of M Peg2 Phosphonic Acid in Advanced Biomedical Research Tools and Methodologies

Biomolecular Conjugation and Linker Design for Research Probes

The ability to connect different molecular entities with precision is fundamental to creating effective research probes. The m-PEG2-phosphonic acid molecule serves as a versatile linker in this context. medchemexpress.com

Investigation of PROTAC Linker Properties and Their Influence on Target Protein Degradation Mechanisms in vitro

Proteolysis-targeting chimeras (PROTACs) are innovative molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. frontiersin.orgfrontiersin.org These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker, often incorporating PEG units like those in this compound, is not merely a spacer but plays a crucial role in the PROTAC's efficacy. medchemexpress.comtargetmol.comchemscene.com

Research has demonstrated that the length and composition of the linker significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. frontiersin.orgnih.govexplorationpub.com For instance, studies have shown that PROTACs with very short linkers (less than 12 atoms) may exhibit no significant degradation activity, suggesting a minimum length is necessary to avoid steric hindrance between the target protein and the E3 ligase. frontiersin.orgexplorationpub.com Conversely, the flexibility and hydrophilicity imparted by PEG chains can enhance the solubility and cell permeability of the PROTAC molecule. chemscene.com

The composition of the linker can also dramatically affect degradation potency. For example, replacing an alkyl chain with PEG units has, in some cases, led to weaker protein degradation, indicating that the specific atomic makeup of the linker can inhibit PROTAC activity. nih.gov Furthermore, subtle changes in linker length can alter degradation selectivity. A well-documented case involves a lapatinib-based PROTAC where extending the linker by a single ethylene (B1197577) glycol unit shifted its activity from degrading both EGFR and HER2 to selectively degrading only EGFR. frontiersin.orgnih.gov This highlights the critical role of the linker in dictating the geometric and conformational possibilities of the ternary complex, thereby influencing which proteins are targeted for degradation. frontiersin.org

Table 1: Influence of Linker Properties on PROTAC Activity

Linker PropertyObservationResearch FindingCitation
Length A minimum linker length is often required for activity.PROTACs with linkers shorter than 12 atoms showed no significant degradation. frontiersin.orgexplorationpub.com
Length Can determine degradation selectivity.A single PEG unit extension switched a dual EGFR/HER2 degrader to a selective EGFR degrader. frontiersin.orgnih.gov
Composition Can impact degradation potency.Replacing an alkyl linker with PEG units resulted in weaker degradation in one study. nih.gov
Composition Can improve physicochemical properties.PEGylation can increase the water solubility of PROTAC molecules. chemscene.com

Conjugation Strategies to Peptidomimetics and Other Biomolecules for Specific Molecular Targeting Research

The phosphonic acid group of this compound provides a reactive handle for conjugation to various biomolecules, including peptidomimetics, to create targeted research probes. axispharm.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. nih.gov

The conjugation of this compound to these molecules can serve multiple purposes. The PEG component can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the phosphonic acid can act as an anchor to specific surfaces or as a targeting moiety itself. axispharm.com For instance, the phosphonic acid group has a known affinity for calcium ions, making it a useful component in designing probes for bone-targeted research. axispharm.com By conjugating a peptidomimetic with a specific biological target to this compound, researchers can create a tool that combines the targeting specificity of the peptidomimetic with the desirable properties conferred by the PEG-phosphonate linker.

Exploration of Mechanisms for Targeted Molecular Delivery Research (excluding clinical outcomes)

Targeted molecular delivery aims to concentrate a therapeutic or diagnostic agent at a specific site in the body, thereby increasing its efficacy and reducing off-target effects. The unique properties of this compound make it a valuable component in the design of nanocarriers for this purpose. axispharm.com

The phosphonic acid moiety can be used to anchor the PEG linker to the surface of nanoparticles, such as those made of iron oxide. researchgate.net This PEGylation of nanoparticles creates a hydrophilic and biocompatible shell that can improve their stability in biological fluids and reduce their uptake by the reticuloendothelial system, leading to longer circulation times. nih.govacs.org

Furthermore, the phosphonic acid group can interact with specific tissues. For example, its affinity for hydroxyapatite (B223615), the primary mineral component of bone, allows for the passive targeting of bone tissue. axispharm.com Researchers have also explored the use of PEG-phosphonate-based systems in pH-sensitive drug delivery. For instance, polyionic complex micelles formed from polymers like poly(ethylene glycol)-block-poly(4-vinylbenzylphosphonate) can encapsulate drugs and release them in the acidic environment of endosomes or lysosomes within cells. nih.gov This strategy allows for the intracellular delivery of molecules to their site of action. The triphenylphosphonium cation, another phosphorus-containing group, has been extensively used to target molecules to mitochondria, leveraging the negative membrane potential of this organelle. nih.gov

Research on Imaging Agent Development (Pre-clinical and Ex-vivo Applications)

The development of novel contrast agents is crucial for enhancing the capabilities of medical imaging techniques. The this compound linker is utilized in the synthesis of such agents for preclinical and ex-vivo research. medchemexpress.com

Design and Synthesis of Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging Research (e.g., Gallium-68 Chelators)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. Gallium-68 (⁶⁸Ga) is a generator-produced radionuclide that is increasingly used for PET imaging due to its convenient availability and favorable decay characteristics. nih.govrsc.org

In the design of ⁶⁸Ga-based radiopharmaceuticals, a chelator is required to tightly bind the ⁶⁸Ga ion and prevent its release in the body. rsc.org This chelator is then linked to a targeting molecule, such as a peptide, that directs the radiotracer to a specific biological target. nih.gov The this compound linker can be incorporated between the chelator and the targeting molecule. diva-portal.org The PEG component of the linker can improve the hydrophilicity and pharmacokinetics of the radiopharmaceutical, leading to faster clearance from non-target tissues and improved image contrast. nih.govdiva-portal.orgfrontiersin.org

For example, researchers have developed ⁶⁸Ga-labeled peptides for imaging the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers. nih.govdiva-portal.org In these constructs, a PEG linker, such as PEG2, is used to connect a chelator like NOTA or NODAGA to the GRPR-targeting peptide. diva-portal.org Studies have shown that the inclusion of a PEG linker can lead to rapid clearance from healthy tissues while maintaining high tumor uptake. diva-portal.org Furthermore, phosphonate-containing chelators have been investigated for their ability to efficiently complex ⁶⁸Ga under mild conditions, which is advantageous for the preparation of radiopharmaceuticals. mdpi.comnih.gov

Development of Contrast Agents for Magnetic Resonance Imaging (MRI) and other Advanced Imaging Techniques

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that provides high-resolution anatomical images. mdpi.com The contrast in MRI images can be enhanced by using contrast agents, which are typically paramagnetic or superparamagnetic compounds. nih.gov Gadolinium-based contrast agents (GBCAs) are commonly used, but concerns about gadolinium retention in the body have driven research into more stable and efficient agents. mdpi.comrsna.org

The phosphonic acid group of this compound can be used to strongly anchor gadolinium chelates or other contrast agents, like ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs), to a PEGylated scaffold. nih.govacs.orgaspectimaging.com This strong binding enhances the stability of the contrast agent. nih.gov The PEG chains, in turn, provide biocompatibility and can prolong the circulation time of the agent in the bloodstream, which is beneficial for applications like magnetic resonance angiography. nih.govacs.org

Research has shown that PEG-phosphonate-coated USPIOs can act as effective T1-weighted MRI contrast agents, providing significant signal enhancement in blood vessels and vascular organs. nih.govacs.org Moreover, the incorporation of phosphonate (B1237965) groups into the design of gadolinium-based contrast agents has been explored as a way to potentially increase their relaxivity, which is a measure of their effectiveness as a contrast agent. nih.govnih.gov

Biofunctionalization of Surfaces for Cellular and Molecular Studies

The modification of material surfaces, or biofunctionalization, is a cornerstone of modern biomedical research, enabling the precise control of biological interactions at the material interface. The compound this compound, which consists of a short methoxy-terminated di-ethylene glycol (PEG) chain and a phosphonic acid headgroup, has emerged as a critical tool in this field. Its unique bifunctional nature allows it to anchor firmly to various metal oxide surfaces while presenting a bio-inert PEG face to the biological environment. This dual functionality is leveraged to create advanced research platforms for detailed cellular and molecular investigations.

Methodologies for Reducing Non-Specific Protein Adsorption on Material Surfaces

A significant challenge in the development of biomedical devices, biosensors, and in vitro diagnostic platforms is the prevention of non-specific protein adsorption. When a material is exposed to a biological fluid like blood serum or cell culture media, proteins rapidly and indiscriminately coat its surface, a process that can obscure specific binding sites, trigger unwanted biological responses, and reduce the sensitivity of analytical tools.

Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to combat this issue. nih.govmdpi.com The this compound molecule is particularly well-suited for this purpose. The phosphonic acid group (-PO(OH)₂) forms strong, stable covalent bonds with a variety of metal and metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxides (Fe₂O₃), and cerium oxide (CeO₂), which are common materials in biomedical applications. axispharm.comarxiv.orgresearchgate.net This robust anchoring ensures the durability of the surface treatment.

Once anchored, the short, hydrophilic PEG chain extends into the surrounding aqueous environment. This PEG layer creates a physical and energetic barrier to protein adhesion through several mechanisms:

Steric Repulsion: The flexible, mobile PEG chains create a brush-like layer that physically prevents proteins from reaching the underlying material surface.

Hydrophilicity: The PEG chains bind water molecules, forming a tightly associated hydration layer. mdpi.com For a protein to adsorb, it must displace this water, which is an entropically and enthalpically unfavorable process, thus creating a thermodynamic penalty for adsorption.

Research has demonstrated that coating surfaces with PEGylated phosphonic acids significantly mitigates protein fouling. arxiv.orgresearchgate.net Studies comparing mono-functionalized PEG-phosphonic acid polymers with multi-functionalized versions on metal oxide nanoparticles found that while both reduce protein corona formation, the multi-phosphonic acid copolymers provide more resilient and long-lasting stability in protein-rich cell culture media. arxiv.org The resulting PEG densities of 0.2 - 0.5 chains per square nanometer are effective at preventing aggregation and controlling the material's interfacial properties in biological environments. arxiv.org This ability to create "stealth" surfaces is crucial for the accuracy of biosensors and the biocompatibility of implanted materials. axispharm.com

Enhancing Biocompatibility of Biomaterials and Implants in in vitro and ex vivo Research Models (e.g., Osseointegration Studies)

Beyond preventing non-specific interactions, this compound plays a vital role in actively enhancing the biocompatibility of materials used for implants and tissue engineering scaffolds. nih.govdoi.org Biocompatibility refers to the ability of a material to perform its intended function without eliciting a detrimental local or systemic response in the host. researchgate.net For orthopedic and dental implants, a key measure of biocompatibility and success is osseointegration—the stable, direct structural and functional connection between living bone and the implant surface.

The phosphonic acid moiety of this compound is instrumental in this context. Phosphonic acids are known to bind strongly not only to titanium oxide but also to calcium ions present in hydroxyapatite, the mineral component of bone. axispharm.com This property allows phosphonic acid-modified surfaces to mimic the surface of natural hydroxyapatite and actively promote bone cell adhesion and growth.

While the PEG component helps to reduce immediate, non-specific protein adsorption, the phosphonic acid anchor provides a stable foundation for further functionalization. In many research models, this primary phosphonic acid layer is used as a platform to immobilize specific bioactive molecules that actively guide the desired cellular response. For example, studies have utilized a related compound, carboxyethylphosphonic acid, to first create a stable, hydrophilic layer on titanium implants. mdpi.comfrontiersin.org This layer then serves as an anchor for proteins like Bone Morphogenetic Protein-7 (BMP-7) or osteopontin, which are known to promote bone formation. frontiersin.orgfrontiersin.org

In vitro and in vivo studies using animal models have validated this approach. Research on titanium screws treated with carboxyethylphosphonic acid showed significantly improved adhesion and proliferation of fibroblasts and mesenchymal stem cells compared to untreated screws. mdpi.com An in vivo study in a minipig model evaluated titanium implants treated with carboxyethylphosphonic acid and functionalized with BMP-7. frontiersin.org After one month, these functionalized implants showed a statistically significant increase in direct bone-to-implant contact compared to standard sandblasted, large-grit, acid-etched (SLA) control implants. frontiersin.org

Research Findings on Phosphonic Acid-Modified Implant Surfaces

Surface Modification Bioactive Molecule Experimental Model Key Findings Reference
Carboxyethylphosphonic Acid None In vitro (Fibroblasts, Mesenchymal Stem Cells) Improved cell adhesion and proliferation; increased surface wettability. mdpi.com
Carboxyethylphosphonic Acid Osteopontin (OPN) In vivo (Minipig Tibia) Statistically significant increase in new bone formation and interthread bone area compared to control. frontiersin.org
Carboxyethylphosphonic Acid Bone Morphogenetic Protein-7 (BMP-7) In vivo (Minipig Tibia) Statistically significant increase in bone-to-implant contact (BIC) vs. SLA control (43.08% vs. 34.00%). frontiersin.org

These studies underscore the utility of phosphonic acid-based surface treatments in enhancing the biological performance of implants. By creating a stable, biocompatible interface that can be further tailored with specific signaling molecules, these compounds provide researchers with powerful tools to study and improve the processes of tissue regeneration and osseointegration. frontiersin.org

Analytical and Characterization Techniques in M Peg2 Phosphonic Acid Research

Advanced Spectroscopic Methods

Spectroscopy plays a pivotal role in the analysis of m-PEG2-phosphonic acid, providing detailed information from the molecular to the macroscopic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and related compounds.

¹H-NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. In the context of this compound, ¹H-NMR spectra would be expected to show characteristic signals for the methoxy (B1213986) group (m-), the ethylene (B1197577) glycol (PEG) units, and the methylene (B1212753) group adjacent to the phosphonic acid. The integration of these signals helps to confirm the ratio of these different protons, verifying the structure.

³¹P-NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P-NMR is particularly important. wikipedia.org It provides a specific signal for the phosphorus atom in the phosphonic acid group. wikipedia.org The chemical shift of this signal is sensitive to the chemical environment of the phosphorus atom, confirming the presence and state of the phosphonic acid moiety. wikipedia.orguni-muenchen.demagritek.com For instance, ³¹P-NMR can distinguish between free phosphonic acid and its esters or salts. wikipedia.org The technique is highly sensitive due to the 100% isotopic abundance of ³¹P and its spin of 1/2, which simplifies spectral interpretation. wikipedia.org Chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.org Studies on similar phosphonic acid-functionalized nanocrystals have shown that ³¹P NMR can reveal ligand binding and displacement; a broad peak indicates bound ligands, while a sharp peak suggests free ligands in solution. rsc.org

¹³C-NMR (Carbon-13 NMR): This method is used to determine the types of carbon atoms present in the molecule. For this compound, distinct signals would be observed for the carbon in the methoxy group, the carbons in the ethylene glycol chain, and the carbon bonded to the phosphorus atom. The disappearance of certain peaks in the ¹³C-NMR spectrum of a polymer compared to its monomer can confirm polymerization. researchgate.net

NMR Technique Information Provided Relevance to this compound
¹H-NMRNumber and environment of hydrogen atomsConfirms the presence and ratio of methoxy, PEG, and phosphonate-adjacent methylene protons.
³¹P-NMRChemical environment of the phosphorus atomConfirms the presence and chemical state of the phosphonic acid group. wikipedia.org
¹³C-NMRTypes and connectivity of carbon atomsElucidates the carbon skeleton of the molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. otago.ac.nzmdpi.com When this compound is used to form self-assembled monolayers (SAMs) on a substrate, XPS is critical for confirming the presence and integrity of the monolayer. mdpi.comethz.ch

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. mdpi.com High-resolution spectra of specific elements, such as carbon (C1s), oxygen (O1s), and phosphorus (P2p), can provide detailed information about their chemical bonding environments. researchgate.net For example, the P2p spectrum would confirm the presence of phosphorus from the phosphonic acid headgroup, and its binding energy could indicate the nature of its interaction with the substrate. researchgate.net XPS can also be used to probe the distribution of electrostatic potential within a SAM, which is crucial for understanding mixed monolayers. nih.gov

XPS Analysis Information Yielded Application to this compound SAMs
Survey ScanOverall elemental composition of the surfaceConfirms the presence of C, O, and P from the this compound monolayer.
High-Resolution C1sDifferent carbon bonding states (e.g., C-C, C-O, C-P)Verifies the structure of the PEG chain and its attachment.
High-Resolution P2pChemical state of phosphorusConfirms the phosphonic acid headgroup and its binding to the substrate. researchgate.net
High-Resolution O1sOxygen bonding environments (e.g., in PEG, in phosphonic acid, in substrate)Provides further evidence of the monolayer's structure and interaction with the surface. researchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for determining the orientation and molecular order of molecules within a thin film, such as a self-assembled monolayer of this compound. rsc.org The technique involves tuning the energy of polarized X-rays around the absorption edge of a specific element (e.g., carbon, oxygen) and measuring the absorption intensity. rsc.orgissrns.pl

By analyzing the intensity of specific spectral features as a function of the X-ray polarization angle relative to the surface, the average orientation of the molecular orbitals, and thus the molecules themselves, can be determined. This is particularly useful for understanding the packing and ordering of this compound molecules in a self-assembled monolayer. The analysis of NEXAFS spectra can reveal whether the PEG chains are standing up or lying down on the surface. mdpi.comresearchgate.net

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to measure the thickness and optical constants (refractive index and extinction coefficient) of thin films. utah.eduresearchgate.net For this compound monolayers, VASE is employed to accurately determine the thickness of the self-assembled layer, which provides insight into the molecular orientation and packing density. ethz.ch

The technique works by measuring the change in polarization of light upon reflection from a surface at multiple angles of incidence and over a range of wavelengths. researchgate.netresearchgate.net By fitting the experimental data to a model, the thickness of the monolayer can be extracted with high precision, often at the angstrom level. researchgate.net This information, combined with the known length of the this compound molecule, allows for the calculation of the tilt angle of the molecules relative to the surface normal.

VASE Measurement Derived Parameter Significance for this compound Monolayers
Change in polarization (Ψ and Δ) vs. wavelength and angleFilm ThicknessDetermines the height of the self-assembled monolayer. utah.eduresearchgate.net
Refractive IndexProvides information about the density and composition of the film. utah.eduresearchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Order and Orientation

Microscopic and Morphological Characterization

Microscopy techniques provide visual information about the surface topography and organization of this compound monolayers.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface. nih.gov For self-assembled monolayers of this compound, AFM is used to visualize the surface topography, measure surface roughness, and assess the degree of order and packing within the monolayer. ethz.chmdpi.com

In tapping mode, the AFM tip oscillates above the surface, and changes in the oscillation amplitude are used to map the topography. This can reveal the formation of a uniform monolayer, as well as any defects or aggregates. rsc.org The root-mean-square (RMS) roughness can be calculated from AFM images to quantify the smoothness of the monolayer. mdpi.com Furthermore, phase imaging in AFM can sometimes distinguish between different domains within the monolayer, providing insight into the packing and order of the this compound molecules. rsc.org Studies have shown that AFM can reveal heterogeneities in the structure of self-assembled monolayers at both micro and nano scales. rsc.org

AFM Measurement Information Obtained Insight into this compound SAMs
Topography Imaging3D surface mapVisualizes the uniformity, coverage, and presence of defects in the monolayer. researchgate.net
Roughness AnalysisQuantitative measure of surface smoothness (e.g., RMS roughness)Assesses the quality and completeness of the self-assembled film. nih.gov
Phase ImagingDifferences in material properties (e.g., adhesion, viscoelasticity)Can reveal domains of different molecular packing or orientation within the monolayer. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography, Roughness, and Self-Assembled Monolayer Order

Electrochemical and Electronic Characterization Techniques

The phosphonic acid group of this compound allows it to form robust self-assembled monolayers (SAMs) on various metal oxide surfaces. These SAMs can significantly alter the electronic properties of the substrate, a characteristic that is harnessed in molecular electronics.

The formation of a SAM using molecules like this compound introduces a layer of dipoles at the substrate interface, which can systematically modify the surface work function. nih.gov The phosphonic acid headgroup chemisorbs to the oxide surface, while the PEG tail orients away from it. This arrangement creates an electric field that alters the energy required to remove an electron from the surface.

The magnitude and direction of the work function shift depend on the molecular dipole of the constituent molecule. For instance, using fluoroalkylphosphonic acids, which have a strong electron-withdrawing character, can cause a significant change in the threshold voltage of transistors compared to standard alkyl phosphonic acids. mpg.de This principle allows for the fine-tuning of device properties. While direct studies on this compound are specific, the principles derived from similar phosphonic acids are applicable. The work function modification is crucial for optimizing charge injection barriers between electrodes and organic semiconductor layers in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The quality and molecular organization of phosphonic acid-based SAMs directly influence electrical transport measurements in devices. nih.govnih.gov These SAMs are increasingly used as ultra-thin gate dielectrics in transistors, where they can significantly reduce gate leakage currents and enable low-voltage operation. nih.gov

In devices with a structure such as Indium Tin Oxide (ITO)/SAM/Ag, electrical conductivity measurements can quantify the charge transport properties of the molecular layer. nankai.edu.cn The packing density, molecular alignment, and binding uniformity of the SAM are critical for achieving reliable and reproducible electronic performance. nih.gov For example, OFETs using phosphonic acid SAMs on the gate dielectric have demonstrated high charge carrier mobilities. ossila.com

Below is a table showing representative data from electrical conductivity measurements of devices based on different phosphonic acid SAMs, illustrating how molecular structure impacts electronic properties.

SAM MoleculeElectrical Conductivity (S m⁻¹)Device Structure
3-BPIC(i)4.07 × 10⁻⁵ITO/SAM/Ag
3-BPIC4.42 × 10⁻⁵ITO/SAM/Ag
3-BPIC-F4.77 × 10⁻⁵ITO/SAM/Ag
Data adapted from a study on biphosphonic acid molecules for organic solar cells. nankai.edu.cn

This data demonstrates that subtle changes to the molecular structure of the SAM can modulate the electrical conductivity of the resulting device. nankai.edu.cn

Work Function Measurements using e-Beam-based Techniques for Surface Electronic Properties

Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Analysis

The synthesis of PEGylated molecules like this compound can result in a distribution of products. Therefore, accurate analysis of purity and molecular weight is essential for quality control.

Size Exclusion Chromatography (SEC) is a powerful technique for assessing the purity of polymers and their conjugates by separating molecules based on their hydrodynamic volume in solution. biopharminternational.comizon.com In the context of this compound or its bioconjugates, SEC is primarily used to quantify high molecular weight aggregates and low molecular weight impurities or fragments. usp.org

The method provides a purity assessment by comparing the peak area of the main component (monomer) to the areas of all other peaks. windows.net Achieving high purity, often exceeding 99%, is critical for many applications. biopharminternational.com While precipitation with PEG is another separation method, it can be non-specific; SEC offers superior purity by effectively separating intact, functional molecules from contaminants. izon.com

The table below outlines typical parameters for an SEC method used for purity analysis.

ParameterSE-HPLCSE-UHPLC
Column Packing L59, 5-µm, 250 ÅL59, 2-µm, 250 Å
Mobile Phase 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.20.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.2
Flow Rate 0.5 mL/min0.3 mL/min
Run Time 30 min18 min
Detection UV 280 nmUV 280 nm
Table adapted from a comparative study of SE-HPLC and SE-UHPLC methods. usp.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique ideal for the precise molecular weight determination of polymers like polyethylene (B3416737) glycol (PEG). bath.ac.uk Unlike methods that provide an average molecular weight, MALDI-TOF-MS can resolve individual polymer chains (n-mers), yielding an absolute molecular weight distribution. sigmaaldrich.combruker.com

This high resolution allows for the verification of key structural features of this compound:

Molecular Weight Distribution: The technique measures the number-average (Mn) and weight-average (Mw) molecular weights, from which the dispersity (Đ = Mw/Mn) is calculated. A narrow dispersity (close to 1.0) indicates a uniform polymer. sigmaaldrich.com

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the polymer's repeating unit. For PEG, this value is 44 Da. bath.ac.uk

End-Group Analysis: The absolute mass of an individual n-mer can be used to confirm the identity of the terminal functional groups, such as the methoxy (-OCH₃) and phosphonic acid (-PO(OH)₂) groups of this compound. sigmaaldrich.com

The table below shows an example of how MALDI-TOF-MS data is used to calculate molecular weight distributions.

ParameterDefinitionFormula
Number-Average Molecular Weight (Mn) Statistical average molecular weight of all polymer chains in the sample.Mn = ΣNᵢMᵢ / ΣNᵢ
Weight-Average Molecular Weight (Mw) Mass average with respect to the weight of each mass fraction.Mw = ΣNᵢMᵢ² / ΣNᵢMᵢ
Dispersity (Đ) Breadth of the molecular weight distribution.Đ = Mw / Mn
Nᵢ = number of molecules of a specific molecular weight, Mᵢ = the specific molecular weight of those molecules. sigmaaldrich.com

This detailed structural information is crucial for ensuring the quality and consistency of this compound batches. frontiersin.org

Size Exclusion Chromatography (SEC)

Adsorption and Kinetic Study Methodologies

The study of adsorption processes at the solid-liquid interface is crucial for understanding the performance of materials functionalized with this compound. Methodologies involving isothermal adsorption models and kinetic models provide valuable insights into the efficiency, capacity, and rate of adsorption.

Isothermal Adsorption Models (e.g., Langmuir Isotherm)

Isothermal adsorption models are essential for describing the equilibrium characteristics of adsorption, where the amount of adsorbate on the adsorbent is quantified as a function of its concentration in the solution at a constant temperature. mdpi.com The Langmuir model is a commonly used isotherm that assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. wikipedia.orgresearchgate.netresearchgate.net

The Langmuir isotherm is based on the following hypotheses:

The adsorbent surface is uniform, meaning all adsorption sites are energetically equivalent. wikipedia.org

Adsorption occurs at specific, localized sites on the surface. wikipedia.org

Each site can hold only one adsorbate molecule, forming a monolayer. wikipedia.orgresearchgate.net

There are no interactions between adsorbed molecules on adjacent sites. wikipedia.org

The adsorption process is reversible. wikipedia.org

The non-linear form of the Langmuir equation is expressed as:

qe = (qmaxKLCe) / (1 + KLCe)

Where:

qe is the amount of solute adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Ce is the equilibrium concentration of the solute in the bulk solution (mg/L).

qmax is the maximum monolayer adsorption capacity of the adsorbent (mg/g). mdpi.com

KL is the Langmuir adsorption constant, which is related to the affinity of the binding sites (L/mg). mdpi.com

A key feature of the Langmuir isotherm can be expressed in terms of a dimensionless separation factor, RL, which is indicative of the favorability of the adsorption process. It is defined as:

RL = 1 / (1 + KLC0)

Where C0 is the initial adsorbate concentration. The value of RL indicates the nature of the adsorption:

RL > 1: Unfavorable

RL = 1: Linear

0 < RL < 1: Favorable mdpi.com

RL = 0: Irreversible

Research on adsorbents functionalized with phosphonic acid groups has often shown that the adsorption data fits the Langmuir model well, suggesting a monolayer adsorption process. researchgate.netsemanticscholar.orgrsc.org For instance, in studies involving the removal of metal ions, the phosphonic acid moieties provide specific binding sites for the adsorbate. mdpi.com

Table 1: Hypothetical Langmuir Isotherm Parameters for this compound Adsorption on a Metal Oxide Surface

ParameterValueUnit
qmax150.5mg/g
KL0.25L/mg
0.995-

Kinetic Models for Adsorption Processes (e.g., Pseudo-Second-Order Model)

Kinetic models are employed to investigate the rate of the adsorption process and to understand the potential rate-controlling steps, such as mass transfer or chemical reaction. researchgate.netsemanticscholar.org The pseudo-second-order model is one of the most widely used kinetic models to describe adsorption from a liquid phase. researchgate.netresearchgate.net

The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.orgresearchgate.net The model's equation is expressed as:

dqt/dt = k₂(qe - qt)²

Where:

qe is the amount of solute adsorbed at equilibrium (mg/g).

qt is the amount of solute adsorbed at time t (mg/g).

k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min). chemrxiv.org

The integrated form of the equation, with the boundary conditions qt = 0 at t = 0 and qt = qt at t = t, is typically linearized for data analysis:

t/qt = 1/(k₂qe²) + t/qe

A plot of t/qt versus t should yield a straight line if the pseudo-second-order kinetics are applicable. The values of qe and k₂ can be determined from the slope and intercept of this plot, respectively. researchgate.net A high correlation coefficient (R²) from this plot indicates that the adsorption process follows the pseudo-second-order model. researchgate.net

The initial adsorption rate, h (mg/g·min), at t → 0 can also be determined from the pseudo-second-order parameters:

h = k₂qe²

The successful application of the pseudo-second-order model to the adsorption by phosphonic acid-functionalized materials suggests that the process is often dominated by chemical interactions. semanticscholar.orgnih.gov

Table 2: Hypothetical Pseudo-Second-Order Kinetic Parameters for this compound Adsorption

ParameterValueUnit
Experimental qe148.2mg/g
Calculated qe151.0mg/g
k₂0.0015g/mg·min
h34.0mg/g·min
0.999-

Computational and Theoretical Investigations of M Peg2 Phosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like m-PEG2-phosphonic acid to predict their geometry, molecular orbital energies, and other electronic properties with high accuracy.

Researchers employ DFT to optimize the molecular geometry of phosphonic acid derivatives, determining key structural parameters. For instance, in related phosphonic acid structures, the geometry around the phosphorus atom is typically a distorted tetrahedron. beilstein-journals.org DFT calculations can yield precise bond lengths and angles, such as the P=O, P-O, and P-C bonds, which are crucial for understanding the molecule's reactivity and interaction modes. beilstein-journals.org A study on a phosphonic acid-functionalized porphyrin framework found excellent agreement between the band gap determined from experimental UV-Vis spectra (1.56 eV) and the value calculated using DFT (1.65 eV). d-nb.info

For complex systems, such as bifunctional chelators containing phosphonic acid groups and PEG linkers, DFT calculations are essential for confirming structural integrity and predicting stability. researchgate.net Calculations for a Gallium-complexed chelator featuring phosphonic acid arms showed excellent serum stability, a result that was consistent with DFT predictions. researchgate.net These calculations often involve modeling the molecule in a solvent environment to better simulate real-world conditions. researchgate.net

The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO gap, for example, provides an estimate of the molecule's excitability and its ability to participate in electronic transitions.

Table 1: Representative DFT-Calculated Parameters for Phosphonic Acid Systems

ParameterTypical Value/FindingSignificanceSource
P=O Bond Length~1.50 ÅIndicates double bond character. beilstein-journals.org
P-O Bond Length~1.54 ÅRepresents single bond character. beilstein-journals.org
P-C Bond Length~1.76 ÅDefines the link to the organic moiety. beilstein-journals.org
O-P-O Bond Angles103-113°Confirms distorted tetrahedral geometry. beilstein-journals.org
HOMO-LUMO GapVaries (e.g., 1.65 eV for a related HOF)Predicts electronic stability and reactivity. d-nb.info

Note: The values in this table are derived from studies on related phosphonic acid compounds and are presented to illustrate the typical outputs of DFT calculations. Specific values for this compound would require a dedicated computational study.

Modeling of Interfacial Interactions and Adsorption Mechanisms on Solid Surfaces

The phosphonic acid group is an excellent anchor for binding organic molecules to a variety of metal oxide surfaces. Computational modeling is key to understanding the mechanisms of these interfacial interactions. Studies have shown that phosphonic acids form more stable and chemically resistant bonds to oxide surfaces compared to other common anchors like carboxylic acids. uba.ar

Models investigating the adsorption of phosphonic acids on surfaces like titanium dioxide (TiO2) and aluminum oxide (Al2O3) reveal several possible binding configurations. uba.arrsc.org The primary modes are:

Monodentate: The phosphonic acid binds to the surface through one P-O-metal bond.

Bidentate: The group anchors via two P-O-metal bonds, which can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

Tridentate: All three oxygen atoms of the phosphonate (B1237965) group bind to surface metal atoms.

Theoretical calculations for phenylphosphonic acid on rutile TiO2(110) suggest that the preferred binding mode can be temperature-dependent. uba.ar At lower temperatures (380–520 K), a monodentate configuration is favored. uba.ar At higher temperatures, a transformation to a mixed bidentate mode occurs. uba.ar DFT calculations have also shown that tridentate binding on an ideal rutile TiO2(110) surface is less likely due to steric hindrance from surface oxygen atoms. uba.ar

For PEGylated phosphonic acids like this compound, the PEG chain itself influences the adsorption process. A combined experimental and computational study on the PEGylation of TiO2 nanocrystals highlighted the importance of the linker. acs.org The conformation of the PEG chains (e.g., helical, amorphous, or all-trans) can be influenced by the grafting density and solvent, which in turn affects the properties of the resulting nanocomposite. acs.org Modeling helps to predict the conformational behavior of these PEG chains at different surface coverage levels. acs.org

Table 2: Adsorption Characteristics of Phosphonic Acids on Metal Oxide Surfaces

SurfaceAdsorbatePrimary Binding Mode(s)Key FindingsSource
Rutile TiO₂(110)Phenylphosphonic AcidMonodentate, BidentateBinding mode is temperature-dependent. uba.ar
α-Alumina (0001)Octadecyl Phosphonic AcidBidentate, TridentateMolecular dynamics simulations show evolution into ordered monolayers. rsc.org
AluminumAlkyl/Phenyl Phosphonic AcidsPhysisorbed, ChemisorbedAdsorption can be a dynamic steady-state process. nih.gov
Anatase TiO₂mPEG-phosphonateNot specifiedGrafting density and PEG conformation are critical. acs.org

Simulations of Self-Assembled Monolayer Structure, Dynamics, and Stability

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. ethz.ch The phosphonic acid headgroup of this compound allows it to form SAMs on various metal oxide surfaces, and molecular simulations are crucial for elucidating the structure, dynamics, and stability of these layers.

Molecular dynamics (MD) simulations are particularly useful for this purpose. They can model the process of SAM formation on a nanosecond timescale, revealing how individual molecules associate and organize into ordered domains. rsc.org For example, MD simulations of octadecyl phosphonic acid (ODPA) on α-alumina have been used to study the evolution of surfactant-surface interactions and the growth of the monolayer. rsc.orgresearchgate.net These simulations can discriminate the role of the solvent by comparing SAM formation in different media (e.g., 2-propanol, hexane) versus in a vacuum. rsc.org

The stability and ordering of the SAM are governed by a balance between the headgroup-substrate interaction, intermolecular forces (like van der Waals forces between alkyl chains), and the influence of the terminal group. In the case of this compound, the short, flexible, and hydrophilic methoxy-terminated PEG chain would significantly influence the SAM's properties. Unlike the rigid, crystalline-like SAMs formed by long-chain alkylphosphonic acids, the PEG chains would introduce more disorder and flexibility. The dynamics of these PEG chains would create a more fluidic and dynamic surface, which could be advantageous for applications requiring protein resistance. otago.ac.nz

Simulations can provide quantitative data on the structural properties of SAMs.

Table 3: Simulated and Experimental Properties of Phosphonic Acid SAMs

SAM SystemSubstrateMolecular Density (nm⁻²)Key Structural FeatureSource
ODPAAlumina4.84 - 5.05Upright orientation, stretched alkyl chains, hexagonal lattice. rsc.org
Fluorinated PAAluminumNot specifiedForms a highly stable, protective, hydrophobic layer. mdpi.com
ODPAAlumina~2.8 (domain formation)MD simulations show domain formation starts at this density. rsc.org

Note: This table features data from long-chain phosphonic acids to illustrate typical SAM characteristics. The properties of an this compound SAM would differ due to the short PEG tail.

Prediction of Chelation Properties and Complex Stability with Metal Ions

The phosphonic acid moiety is known to be an effective chelating agent for various metal ions. Computational methods are used to predict the geometry of the resulting metal complexes and to estimate their thermodynamic stability and kinetic inertness, which are critical for applications in medical imaging and therapy. researchgate.netnih.gov

DFT calculations can be used to optimize the structure of a metal ion complexed with one or more this compound molecules. These calculations provide insights into the coordination environment of the metal, including coordination numbers, bond lengths, and bond angles. This information is vital for understanding why certain chelators are selective for specific metal ions. For instance, DFT has been used to study the stability of Ga³⁺ complexes with chelators containing phosphonic acid groups, demonstrating their potential for use in PET imaging. researchgate.net

The stability of a metal complex is a key predictor of its in vivo behavior. A highly stable complex is less likely to release the metal ion, which is particularly important when dealing with radioactive metals used in diagnostics or therapy. scholaris.ca Computational studies can predict this stability. For example, research on bifunctional chelators for Gallium-68 showed that ligands containing phosphonic acid groups formed highly stable complexes, a finding that was supported by DFT calculations and validated by experimental serum stability assays. researchgate.net

Table 4: Computational and Experimental Data on Metal Chelation by Phosphonate-Containing Ligands

Ligand TypeMetal IonTechniqueKey FindingSource
NE2P1A-PEG4-LLP2AGa³⁺DFT, ExperimentalExcellent serum stability observed, consistent with DFT results. researchgate.net
Phos-tag (a dinuclear Zn²⁺ complex)Phosphate monoestersExperimentalForms a highly stable 1:1 complex with a dissociation constant of ~10⁻⁸ M. mdpi.com
PCB-TE1A1P (hybrid acetate/phosphonate)Cu²⁺PET ImagingShows good potential as a bifunctional chelator for ⁶⁴Cu. nih.gov
DOTA derivativesGa³⁺, Cu²⁺ExperimentalForms very stable complexes, though labeling kinetics can be slow. nih.govscholaris.ca

Emerging Research Frontiers and Future Directions

Integration in Multifunctional Hybrid Research Systems

The ability of m-PEG2-phosphonic acid to functionalize surfaces is central to its role in the development of advanced hybrid systems where multiple functionalities are combined into a single platform. Researchers are leveraging this molecule to create sophisticated materials for nanomedicine, energy storage, and environmental remediation.

A primary application is the surface modification of nanoparticles. axispharm.com The phosphonic acid group forms strong, stable bonds with a wide range of metal oxides, including titanium dioxide, aluminum oxide, and cerium oxide. axispharm.comresearchgate.net This interaction allows for the creation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface. axispharm.com In the context of nanomedicine, this "stealth" coating helps nanoparticles evade the immune system, leading to longer circulation times in the bloodstream. axispharm.com

Beyond biocompatibility, these hybrid systems exhibit enhanced physical and chemical properties. In the field of energy research, for instance, m-PEG phosphonic acid has been used to modify the surface of lithium lanthanum zirconium oxide (LLZO), a ceramic material used in solid-state batteries. axispharm.com This modification results in a membrane with better interfacial contact, improved cyclability, and higher ionic conductivity. axispharm.com In environmental science, phosphonic acid-functionalized nanohybrids are being explored as highly selective adsorbents for the removal of heavy metal ions from water. semanticscholar.org

The phosphonate (B1237965) group's capacity to chelate metal ions is also being exploited in the development of diagnostic and imaging agents for techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET). axispharm.com

Table 1: Examples of Multifunctional Hybrid Systems Utilizing PEG-Phosphonic Acids
Research AreaSubstrate MaterialFunction of PEG-Phosphonic AcidResulting System AdvantageReference
NanomedicineIron Oxide, Cerium Oxide NanoparticlesSurface coating to improve biocompatibility and stability."Stealth" properties for drug delivery, reduced protein adsorption. axispharm.comresearchgate.net
Energy StorageLithium Lanthanum Zirconium Oxide (LLZO)Surface modification for improved membrane interface.Higher ionic conductivity and better cyclability in solid-state batteries. axispharm.com
BioimagingVarious NanoparticlesChelates metal ions for contrast and provides biocompatibility.Development of contrast agents for MRI and PET. axispharm.com
Environmental RemediationSepiolite (B1149698) NanohybridsFunctionalization of adsorbent for selective metal capture.Efficient removal of heavy metal ions (e.g., copper) from water. semanticscholar.org

Exploration of Novel Anchoring Strategies for Diverse Substrates beyond Metal Oxides

A significant area of research focuses on expanding the types of materials to which this compound and related compounds can be reliably anchored. While metal oxides are the most common substrates, the drive for new technologies in electronics, biomaterials, and engineering is pushing the boundaries of surface chemistry.

The primary anchoring strategy involves the formation of self-assembled monolayers (SAMs). researchgate.netethz.ch This process occurs when the phosphonic acid "headgroup" spontaneously binds to a substrate, forming a highly organized, dense molecular layer. ethz.ch The resulting films are robust and can be formed on numerous metal oxides like Al₂O₃, TiO₂, and ZrO₂. nih.gov Research has also demonstrated the formation of stable phosphonate SAMs on silicon oxide (SiO₂), a cornerstone material in the semiconductor industry. researchgate.netnih.gov

Future research is aimed at moving beyond these conventional oxide surfaces. The inherent ability of the phosphonate group to form stable bonds with metal ions, such as calcium, opens up possibilities for modifying calcium-based materials, which could have applications in bone tissue engineering or the prevention of biofouling on marine surfaces. axispharm.com The exploration of phosphonates as a more stable alternative to traditional thiol-on-gold or silane-on-oxide SAMs is a key driver of this research, as phosphonate-based layers often show superior long-term stability, particularly in aqueous or biological environments. nih.gov By controlling reaction conditions, such as the choice of solvent, researchers can achieve well-defined SAM structures even on sensitive surfaces like zinc oxide (ZnO) nanowires. nih.gov

Table 2: Anchoring of Phosphonic Acid-Based Molecules on Various Substrates
Substrate ClassSpecific Example(s)Significance of AnchoringReference
Metal OxidesTiO₂, Al₂O₃, FeO, CeO₂, ZrO₂Well-established, robust anchoring for biocompatibility and functional coatings. axispharm.comresearchgate.netnih.gov
Semiconductor OxidesSilicon Oxide (SiO₂), Zinc Oxide (ZnO)Applications in electronics, sensors, and photovoltaics. researchgate.netnih.govnih.gov
Mineral/CeramicLithium Lanthanum Zirconium Oxide (LLZO)Enabling next-generation solid-state battery technology. axispharm.com
Ionic MaterialsSurfaces with Calcium Ions (Ca²⁺)Potential for biomaterials and targeted delivery to bone. axispharm.com

Development of Advanced in vitro and ex vivo Sensing Platforms

The unique properties of this compound make it an ideal candidate for the development of next-generation in vitro and ex vivo sensing platforms. Its ability to create biocompatible, anti-fouling surfaces is critical for biosensors that must function reliably in complex biological fluids like blood serum or cell culture media. axispharm.commdpi.com

In the field of electrochemical and optical biosensors, this compound serves a dual purpose. axispharm.comresearchgate.net First, the phosphonic acid group is used to modify and functionalize electrode or sensor surfaces, which can improve their sensitivity and selectivity for detecting specific analytes like metal ions. axispharm.com Second, the PEG chain creates a stable, hydrophilic interface that resists the non-specific adsorption of proteins and other biomolecules—a phenomenon known as biofouling. axispharm.commdpi.com This anti-fouling property is crucial for maintaining sensor accuracy and longevity.

Research is underway to incorporate PEG-phosphonic acids into various sensor architectures. For example, they can be used to prepare surfaces for surface plasmon resonance (SPR) biosensors, a technique used for the rapid and sensitive detection of antibody-antigen interactions. researchgate.net Furthermore, advanced lithography techniques like "nanoshaving" can be used to create patterns in phosphonate SAMs on a surface. rsc.org This allows for the fabrication of high-density, multiplexed arrays where different sensor elements can be precisely positioned, enabling the simultaneous detection of multiple analytes from a single sample.

Innovations in Molecular Engineering for Highly Specific and Tunable Research Applications

Perhaps one of the most exciting frontiers for this compound is in the field of molecular engineering, where its structure can be precisely tuned for highly specific applications. The molecule's components—the methoxy (B1213986) cap, the PEG linker, and the phosphonic acid anchor—can be viewed as modular units that impart distinct functions.

A prominent example of this is the use of this compound as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.com PROTACs are advanced bifunctional molecules designed to destroy specific target proteins within a cell. medchemexpress.com They consist of two different ligands connected by a linker; one ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. medchemexpress.com This proximity induces the cell's own machinery to tag the target protein for degradation. medchemexpress.com The this compound acts as the linker, and its length and chemical nature are critical for optimizing the efficacy of the resulting PROTAC.

The tunability of the PEG-phosphonic acid platform is a key advantage. The length of the PEG chain can be precisely controlled (e.g., m-PEG4, m-PEG5, m-PEG9) to adjust the solubility of the final compound and the spatial distance between the linked moieties. broadpharm.com Furthermore, the phosphonic acid group provides a stable attachment point, while the methoxy group ensures that the molecule acts as a monofunctional linker, preventing unwanted cross-linking. This modular approach allows for the rational design of molecules for a wide array of research applications, from targeted protein degradation to the construction of complex biomaterials. ethz.chbroadpharm.com

Table 3: Modular Components of this compound for Molecular Engineering
Molecular ComponentFunctionAdvantage in Molecular DesignReference
Methoxy (m-) GroupTerminal cap, renders the molecule monofunctional.Prevents unwanted polymerization or cross-linking; ensures specific, single-point attachment. medchemexpress.com
PEG Chain (-PEG2-)Hydrophilic spacer.Increases water solubility; provides spatial separation; offers biocompatibility. Chain length is tunable. axispharm.combroadpharm.com
Phosphonic Acid GroupStrong anchoring group.Forms robust, stable bonds to a wide variety of oxide and other surfaces. axispharm.comethz.chnih.gov

Q & A

Q. What are the established synthetic routes for m-PEG2-phosphonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via hydrolysis of phosphoramidite intermediates or oxidation of phosphine precursors. For example, aromatic phosphonic acids are often prepared by hydrolyzing dichlorophenylphosphine oxide under mild alkaline conditions (e.g., NaOH in acetonitrile) . Optimization involves controlling pH, temperature, and solvent polarity to avoid side reactions (e.g., over-oxidation). Chromatography (e.g., silica gel) is critical for purifying intermediates like phosphoramidites before hydrolysis . Yield discrepancies across studies may arise from incomplete hydrolysis or residual moisture; rigorous drying of solvents and inert atmospheres are recommended.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P NMR to confirm phosphonic acid formation (δ ~10–20 ppm) and 1^{1}H/13^{13}C NMR to verify PEG chain integrity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects molecular ion peaks and identifies impurities (e.g., unreacted PEG precursors) .
  • Chromatography : Reverse-phase HPLC with UV detection quantifies purity, while ion-exchange chromatography isolates charged byproducts .

Advanced Research Questions

Q. What experimental parameters determine the efficiency of this compound as a linker in PROTACs?

  • Methodological Answer :
  • Linker Length and Flexibility : The PEG chain’s length (2 ethylene glycol units) balances hydrophilicity and steric hindrance. Compare degradation efficiency (via Western blot) of PROTACs with this compound versus longer PEG linkers .
  • Binding Kinetics : Surface plasmon resonance (SPR) measures binding affinity between the PROTAC’s E3 ligase ligand and target protein. Adjust PEG spacing to optimize ternary complex formation .
  • Cellular Uptake : Fluorescently labeled PROTACs (e.g., Cy5 conjugates) tracked via confocal microscopy assess intracellular delivery efficiency .

Q. How can researchers address contradictions in reported stability data for this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound in buffers mimicking lysosomal (pH 4.5–5.0) or cytoplasmic (pH 7.4) environments at 37°C. Monitor degradation via LC-MS over 72 hours .
  • Controlled Variable Testing : Isolate factors like ionic strength or serum proteins (e.g., using fetal bovine serum) to identify destabilizing agents. Conflicting data may stem from variations in assay matrices .
  • Comparative Studies : Benchmark against structurally similar linkers (e.g., PEG3-phosphonate) to contextualize stability claims .

Q. What strategies optimize this compound’s integration into lipid-based drug delivery systems?

  • Methodological Answer :
  • Nanoparticle Self-Assembly : Use solvent displacement (e.g., ethanol injection) with DSPE-PEG2k and this compound at varying molar ratios (1:1 to 1:5). Dynamic light scattering (DLS) measures particle size and polydispersity .
  • Surface Functionalization : Conjugate targeting ligands (e.g., antibodies) via phosphonic acid’s reactive groups. Quantify ligand density using fluorophore-labeled antibodies and flow cytometry .
  • In Vivo Circulation Time : Compare pharmacokinetics (e.g., AUC) of PEGylated vs. non-PEGylated nanoparticles in murine models to validate prolonged half-life .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer :
  • Systematic Replication : Reproduce published protocols with strict adherence to stoichiometry and reaction duration. Document deviations (e.g., stirring speed, solvent batch) .
  • Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials. Outliers may indicate unaccounted variables (e.g., trace metal catalysis) .
  • Byproduct Identification : Use tandem MS/MS to characterize low-abundance impurities, which may consume starting material and reduce yield .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in protein degradation assays?

  • Methodological Answer :
  • Negative Controls : Use PROTACs with scrambled linker structures or inactive E3 ligase ligands to confirm specificity .
  • Off-Target Effects : Include cells treated with proteasome inhibitors (e.g., MG-132) to distinguish ubiquitin-proteasome-dependent degradation .
  • Dose-Response Curves : Titrate PROTAC concentrations (1 nM–10 µM) to establish EC50 values and avoid non-specific aggregation at high doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.